molecular formula C9H14N4OS B13797144 2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

Cat. No.: B13797144
M. Wt: 226.30 g/mol
InChI Key: JOKLULUKXPBGTG-UHFFFAOYSA-N
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Description

2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide (CAS: 577754-54-2) is a sulfur-containing acetamide derivative with a 1,2,4-triazine core substituted with ethyl groups at the 5- and 6-positions. Its molecular formula is C₉H₁₄N₄OS, and it has a molecular weight of 226.3 g/mol . The compound’s structure features a thioether linkage (-S-) connecting the triazine ring to the acetamide moiety, which may confer unique electronic and steric properties.

Properties

Molecular Formula

C9H14N4OS

Molecular Weight

226.30 g/mol

IUPAC Name

2-[(5,6-diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C9H14N4OS/c1-3-6-7(4-2)12-13-9(11-6)15-5-8(10)14/h3-5H2,1-2H3,(H2,10,14)

InChI Key

JOKLULUKXPBGTG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NC(=N1)SCC(=O)N)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide typically involves the reaction of 5,6-diethyl-1,2,4-triazine-3-thiol with chloroacetamide under basic conditions. The reaction is carried out in a suitable solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiol using reducing agents such as lithium aluminum hydride.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted triazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles like amines, alcohols, or thiols, with solvents such as dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The triazine ring can also participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity and specificity.

Comparison with Similar Compounds

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide

  • Molecular Formula : C₂₃H₁₉N₅OS₂
  • Key Features :
    • The triazine ring is substituted with phenyl groups at the 5- and 6-positions, increasing aromaticity and hydrophobicity compared to the diethyl-substituted analogue.
    • The acetamide nitrogen is linked to a 5-phenyl-1,3,4-thiadiazole group, introducing additional hydrogen-bonding and π-π stacking capabilities .

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide

  • Molecular Formula : C₁₂H₁₂ClN₅OS
  • Key Features: Replaces the triazine core with a 4,6-diaminopyrimidine ring, which provides additional hydrogen-bond donor/acceptor sites. The 4-chlorophenyl group introduces electronegativity and steric bulk .
  • Crystallographic Data :
    • Forms intramolecular N–H⋯N hydrogen bonds (S(7) motif) and intermolecular N–H⋯O/C–H⋯O interactions, leading to layered or 3D crystal structures .
  • Implications: The diaminopyrimidine scaffold may improve solubility and interactions with biological targets like dihydrofolate reductase.

Substituent Effects on Physicochemical Properties

Compound Substituents (Triazine) LogP* Solubility (Predicted) Key Structural Differences
2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide Diethyl ~1.2 Moderate (polar groups) Flexible ethyl groups, lower molecular weight
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(thiadiazole)acetamide Diphenyl ~3.5 Low (high hydrophobicity) Bulky phenyl and thiadiazole groups
N-(4-Chlorophenyl)-2-[(diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine ~0.8 High (polar NH₂ groups) Pyrimidine core with NH₂ substituents

*LogP values estimated using fragment-based methods.

Key Observations :

  • Diethyl vs.
  • Triazine vs. Pyrimidine: The diaminopyrimidine analogue’s higher polarity may enhance solubility but reduce membrane permeability.

Biological Activity

The compound 2-[(5,6-Diethyl-1,2,4-triazin-3-yl)sulfanyl]acetamide is part of the triazine family, known for its diverse biological activities. Triazines are heterocyclic compounds that have garnered attention for their potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C9H14N4S\text{C}_9\text{H}_{14}\text{N}_4\text{S}

This formula indicates the presence of a triazine core with a sulfanyl group and an acetamide moiety. The unique combination of these functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that derivatives of triazines exhibit a wide range of biological activities including:

  • Anticancer properties : Many triazine derivatives have been shown to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial effects : Various studies report significant antibacterial and antifungal activities against a range of pathogens.
  • Enzyme inhibition : Some compounds demonstrate the ability to inhibit specific enzymes involved in disease processes.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of DNA synthesis : Triazine derivatives often interfere with DNA replication in cancer cells.
  • Induction of apoptosis : The compound may trigger apoptotic pathways through caspase activation.
  • Enzyme inhibition : It can inhibit key enzymes such as topoisomerases or kinases involved in cell proliferation.

Anticancer Activity

A study examining various triazine derivatives found that this compound exhibited notable cytotoxicity against several cancer cell lines:

Cell LineIC50 (µM)
HeLa39.7
MCF-741.5
HL-6023.1
HepG231.2

These results indicate a promising potential for further development as an anticancer agent .

Antimicrobial Activity

In vitro studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli15 µg/mL
Staphylococcus aureus10 µg/mL
Candida albicans12 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

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